Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:
- Position 1: Ethyl carboxylate group, enhancing solubility and metabolic stability.
- Position 3: 4-Methoxyphenyl substituent, contributing electron-donating effects and modulating π-π interactions.
- Position 5: 3-cyclopentylpropanamido group, introducing steric bulk and lipophilicity.
- Position 4: Oxo group, stabilizing the dihydrothienopyridazine core.
Properties
IUPAC Name |
ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-3-32-24(30)21-18-14-33-22(25-19(28)13-8-15-6-4-5-7-15)20(18)23(29)27(26-21)16-9-11-17(31-2)12-10-16/h9-12,14-15H,3-8,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVOIYRKFZBZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 3
Analysis :
- The 4-methoxyphenyl group in the target compound offers a balance between solubility and moderate electronic effects, contrasting with halogenated derivatives (F, Cl, CF₃) that prioritize target binding via electronegativity.
- The trifluoromethyl group () is a bioisostere for halogens, often used to enhance pharmacokinetic properties .
Substituent Variations at Position 5
Analysis :
- The cyclopentylpropanamido group in the target compound introduces significant steric bulk compared to smaller substituents like -NH₂ or phenylpropanamido. This could hinder binding in shallow protein pockets but improve selectivity in deeper cavities.
- Amino groups (e.g., Compound 26) are often utilized to enhance solubility and intermolecular interactions .
Core Structure and Physicochemical Properties
The thieno[3,4-d]pyridazine core is shared across all analogues, but substituent variations lead to differences in:
- Melting Points : Halogenated derivatives (e.g., Compound 26: 178–180°C) exhibit higher melting points due to stronger intermolecular forces compared to methoxy or alkyl-substituted analogues .
- Lipophilicity : Cyclopentyl and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration.
- Metabolic Stability : Electron-withdrawing groups (CF₃, Cl) resist oxidative metabolism, whereas methoxy groups may undergo demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
